![molecular formula C13H25ClN2O B1424775 N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride CAS No. 1236262-30-8](/img/structure/B1424775.png)
N-Cyclohexyl-N-methyl-2-piperidinecarboxamide hydrochloride
Overview
Description
Scientific Research Applications
Receptor Imaging in Thoracic PET Scans
Positron emission tomography (PET) imaging of receptors in the heart and lung sympathetic and parasympathetic systems highlights the use of potent PET radioligands, such as [11C]GB67, for alpha-adrenoceptor imaging. These advancements in receptor-specific PET imaging facilitate quantitative measurements of receptor densities in human tissues, contributing to a better understanding of cardiovascular and pulmonary receptor function and potential therapeutic targets (Elsinga, van Waarde, & Vaalburg, 2004).
Antimicrobial Activity of Cyclohexane Derivatives
A series of N,N′-diaryl-2-aryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides, synthesized through reactions involving piperidine, exhibited notable antimicrobial activities. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains, highlighting the versatility of cyclohexane derivatives in pharmaceutical research (Gein et al., 2007).
Anticonvulsant Activity Based on Piperidinecarboxylic Acid
Analogues based on N-(2,6-dimethyl)phenyl-2-piperidinecarboxamide and N-(alpha-methylbenzyl)-2-piperidinecarboxamide were synthesized and evaluated for their anticonvulsant properties. Substitutions on the piperidine ring and modifications to the carboxamide group have demonstrated varied impacts on anticonvulsant activity, offering insights into the structural requirements for enhanced efficacy and reduced neurotoxicity in anticonvulsant drug design (Ho, Crider, & Stables, 2001).
CCR5 Receptor Antagonism for HIV Entry Inhibition
Research on the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, illustrates the complex interplay between drug molecules and receptor sites. This work underscores the potential of targeting specific receptor subtypes for therapeutic intervention in HIV infection, with allosteric antagonism offering a promising strategy for overcoming viral resistance (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Synthesis and Antihelminthic Activity
The synthesis of cyclohexane derivatives with embedded piperidine has shown significant antihelminthic and insecticidal activities, surpassing established treatments like Pyrantel. This demonstrates the potential of these compounds in agricultural and pharmaceutical applications for controlling parasitic infections and pests (Surikova et al., 2017).
properties
IUPAC Name |
N-cyclohexyl-N-methylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O.ClH/c1-15(11-7-3-2-4-8-11)13(16)12-9-5-6-10-14-12;/h11-12,14H,2-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJYRYIWZQSGIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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